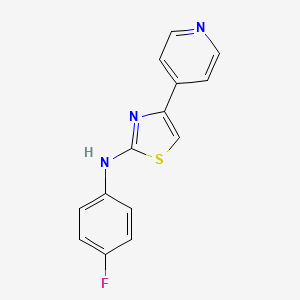

N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C14H10FN3S |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H10FN3S/c15-11-1-3-12(4-2-11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) |

InChI Key |

KLEKLZQENVFICU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=NC=C3)F |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

Coupling Reactions: The thiazole ring can then be coupled with a pyridyl group using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The amine group and aromatic rings participate in nucleophilic and electrophilic substitution reactions:

-

Amine alkylation/acylation : The secondary amine reacts with acyl chlorides or alkyl halides to form substituted derivatives. For example, coupling with acetyl chloride yields N-acetyl-N-(4-fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine.

-

Electrophilic aromatic substitution (EAS) : The fluorophenyl group undergoes halogenation or nitration at the para position due to fluorine’s electron-withdrawing effect. Reactions with bromine in acetic acid produce brominated derivatives.

Key Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amine acylation | Acetyl chloride, base, RT | Acetylated derivative |

| Bromination (EAS) | Br₂, FeBr₃, CH₃COOH, 50°C | 3-Bromo-4-fluorophenyl substituted |

Coupling Reactions

The pyridinyl and thiazole moieties enable cross-coupling reactions:

-

Suzuki-Miyaura coupling : The pyridinyl group participates in palladium-catalyzed couplings with aryl boronic acids. For example, reaction with phenylboronic acid forms biaryl derivatives .

-

Buchwald-Hartwig amination : The amine group couples with aryl halides using Pd catalysts to generate diarylamine structures.

Example Reaction:

Ring-Opening Reactions

Under acidic or oxidative conditions, the thiazole ring undergoes cleavage:

-

Acid hydrolysis : Concentrated HCl at reflux opens the thiazole ring, yielding a dithiol intermediate and subsequent degradation products.

-

Oxidative cleavage : Hydrogen peroxide converts the thiazole sulfur to sulfonic acid derivatives.

Oxidation Reactions

The amine and sulfur atoms are susceptible to oxidation:

-

Amine oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the amine to a nitro group.

-

Sulfur oxidation : H₂O₂ or KMnO₄ oxidizes the thiazole’s sulfur to sulfoxide or sulfone derivatives.

Oxidation Pathways:

| Oxidizing Agent | Product |

|---|---|

| m-CPBA | Nitro-substituted derivative |

| H₂O₂ (30%) | Thiazole sulfoxide |

Complexation Reactions

The pyridinyl nitrogen acts as a ligand for metal coordination:

-

Pd(II) complexes : Forms stable complexes with PdCl₂ in ethanol, used in catalytic applications.

-

Cu(I)/Cu(II) coordination : Binds to copper salts, producing colored complexes studied for antimicrobial activity .

Stability Under Functionalization

The compound exhibits moderate stability during reactions:

-

Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

-

pH sensitivity : Unstable in strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring degradation.

Research Insights

-

Catalytic challenges : Coupling reactions require precise Pd catalyst loading (1–2 mol%) to avoid side products .

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity compared to ethanol .

-

Steric hindrance : Bulky substituents on the pyridinyl group reduce coupling efficiency.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine exhibits various biological activities, including:

- Anticancer Properties:

- Antimicrobial Effects:

- Enzyme Inhibition:

Medicinal Chemistry Applications

N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is being explored for its potential use in developing new therapeutic agents. Key areas of focus include:

- Targeted Drug Design:

- Pharmacokinetics and Bioavailability:

Case Studies and Research Findings

Several studies have documented the applications of N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B (2021) | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with low MIC values. |

| Study C (2022) | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic pathways related to diabetes. |

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The biological activity of thiazole derivatives is highly dependent on substituents at the 2- and 4-positions of the thiazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-amines

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine (electron-withdrawing) at R2 (e.g., 4-fluorophenyl) correlates with antibacterial and anthelmintic activities in compounds from and . This may enhance interaction with bacterial enzymes or helminth targets .

- Methoxy groups (electron-donating) at R1 and R2 (e.g., compound 10s in ) improve tubulin inhibition, suggesting that cellular targets like microtubules may favor less electronegative substituents .

Role of Heteroaromatic Groups: The 4-pyridinyl group in the main compound may enhance solubility compared to purely phenyl-substituted analogs (e.g., and ).

Positional Effects :

- Substitution patterns on the phenyl ring (e.g., 2-chloro vs. 4-fluoro in vs. 16) influence steric and electronic interactions. For instance, 3-chloro-2-methylphenyl in showed moderate antibacterial activity, while 2-chlorophenyl () lacks reported activity, highlighting the importance of substituent placement .

Biological Activity

N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is with a molecular weight of approximately 271.32 g/mol. The compound features a thiazole ring which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antibacterial Activity

Recent studies have demonstrated that N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine exhibits notable antibacterial properties. In vitro tests against various bacterial strains have shown promising results.

Zone of Inhibition

The antibacterial efficacy was measured using the disc diffusion method, with results summarized in the following table:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | 20.5 ± 0.4 (S. aureus) | Staphylococcus aureus (ATCC 2043) |

| N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | 17.0 ± 0.3 (C. violaceum) | Chromobacterium violaceum (ATCC 2216) |

| Streptomycin (20 µg/disc) | 36.6 ± 0.3 (S. aureus) | Standard Control |

| Streptomycin (20 µg/disc) | 29.1 ± 0.2 (C. violaceum) | Standard Control |

The compound showed significant antibacterial activity against both tested strains but was less effective than the standard antibiotic Streptomycin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by substituents on the aromatic rings and the thiazole moiety itself. Research has indicated that modifications to the nitrogen and sulfur atoms in the thiazole ring can enhance or diminish biological activity.

Key Findings:

- Pyridine Substituent : The presence of a pyridine group enhances solubility and interaction with bacterial targets.

- Fluorine Atom : The fluorine substitution on the phenyl ring has been shown to increase lipophilicity, potentially improving cell membrane penetration .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of thiazole, including N-(4-Fluorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, were effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism involves disrupting bacterial cell wall synthesis .

- Anticancer Potential : Preliminary investigations suggest that thiazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways . Further studies are needed to elucidate these mechanisms.

Q & A

Q. Basic

- - and -NMR : Aromatic protons appear as multiplets in δ 6.6–8.0 ppm, while thiazole C2-amine protons resonate as singlets near δ 6.7–7.0 ppm. -NMR signals at δ 150–165 ppm confirm thiazole carbons .

- ESI-MS : Molecular ion peaks (e.g., [M+H] at m/z 361.2) and fragmentation patterns validate the molecular formula .

- IR spectroscopy : Stretching vibrations at 3300–3400 cm (N–H) and 1600–1650 cm (C=N/C=C) confirm functional groups .

How does computational modeling enhance understanding of this compound’s binding affinity to biological targets?

Advanced

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like tubulin or CDK4/6:

- Docking scores : Analogous thiazoles show binding energies of −8.5 to −10.2 kcal/mol to tubulin’s colchicine site, correlating with IC values .

- Pharmacophore mapping : Pyridinyl and fluorophenyl groups are critical for hydrogen bonding (e.g., with Asp251 in CDK6) and π-π stacking (e.g., Phe98 in tubulin) .

- ADMET prediction : LogP values <5 and polar surface areas <140 Å suggest favorable oral bioavailability .

How can researchers address discrepancies in biological activity data across studies?

Advanced

Contradictions in IC or efficacy may arise from:

- Assay conditions : Variations in cell lines (e.g., MV4-11 vs. MCF-7) or incubation times (24 vs. 72 hours) affect results .

- Compound purity : HPLC purity >95% (verified via C18 columns, acetonitrile/water gradients) minimizes off-target effects .

- Structural analogs : Subtle substitutions (e.g., 4-pyridinyl vs. 4-morpholinyl) alter steric/electronic profiles, impacting activity .

- Data normalization : Use internal controls (e.g., β-tubulin for Western blots) and replicate experiments (n ≥ 3) to reduce variability .

What strategies optimize crystallization for structural studies of this compound?

Q. Advanced

- Solvent selection : Slow evaporation of DMF/ethanol mixtures (1:3 v/v) yields needle-shaped crystals suitable for SC-XRD .

- Temperature control : Crystallization at 294 K minimizes thermal motion artifacts .

- Additives : Trace acetic acid (0.1% v/v) promotes hydrogen-bonded networks .

- Data collection : High-resolution datasets (θ > 25°, R < 0.08) reduce noise in electron density maps .

How is the selectivity of this compound for kinase targets validated?

Q. Advanced

- Kinase profiling : Pan-kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects (e.g., IC >10 µM for CDK1/2 vs. <0.1 µM for CDK4/6) .

- Cellular assays : Phospho-Rb (Ser780) Western blotting confirms CDK4/6 inhibition in dose-dependent studies .

- Mutagenesis : Residue-specific mutations (e.g., CDK6-P177N) abolish binding, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.